Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
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Overview
Description
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound with interesting properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound includes a benzyl group attached to a nicotinamide moiety, which is further modified with a tetrahydrofuran-3-yl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the nicotinamide structure: : This involves chlorination and subsequent substitution reactions to introduce the 5-chloro-6-((tetrahydrofuran-3-yl)oxy) groups.
Introduction of the benzyl group: : Typically, benzyl protection is done using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate would likely involve automated and high-throughput techniques to ensure purity and yield. This includes:
Continuous flow reactors: : To improve reaction times and control.
High-performance liquid chromatography (HPLC): : For purification of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound might undergo oxidation at the tetrahydrofuran ring under strong oxidizing conditions.
Reduction: : Possible reduction of the nicotinamide ring.
Substitution: : Particularly electrophilic substitutions at the chloro position.
Oxidizing agents: : Potassium permanganate for oxidations.
Reducing agents: : Sodium borohydride for reductions.
Substitutions: : Nucleophiles such as hydroxides or amines for substitution at the chloro position.
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Conversion to amine derivatives.
Substitution: : New derivatives with modified functional groups.
Scientific Research Applications
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is valuable in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying biological pathways involving nicotinamide.
Medicine: : Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: : Used in the development of new materials and chemicals.
Mechanism of Action
Molecular Targets and Pathways: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate exerts its effects by:
Targeting enzymes: : Such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathway modulation: : Influencing pathways like oxidative stress response due to its nicotinamide structure.
Comparison with Similar Compounds
Similar Compounds:
Nicotinamide: : Simple structure lacking the tetrahydrofuran-3-yl group.
Benzyl nicotinamide: : Lacks the chloro and tetrahydrofuran-3-yl modifications.
Chloro-nicotinamides: : Variants without the benzyl or tetrahydrofuran-3-yl groups.
Uniqueness: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique because it combines multiple functional groups, which enhances its potential reactivity and application across various fields.
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Properties
IUPAC Name |
benzyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-8-14(9-22-19(16)27-15-6-7-25-12-15)18(24)21-10-17(23)26-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLNOJPFKRJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC(=O)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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